![molecular formula C16H19NO5S B4064023 dimethyl 2-[(3-methyl-2-butenoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4064023.png)
dimethyl 2-[(3-methyl-2-butenoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Overview
Description
Dimethyl 2-[(3-methyl-2-butenoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a useful research compound. Its molecular formula is C16H19NO5S and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound dimethyl 2-[(3-methyl-2-butenoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is 337.09839388 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality dimethyl 2-[(3-methyl-2-butenoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about dimethyl 2-[(3-methyl-2-butenoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Catalytic Applications
Advanced Synthesis Techniques : Research on tetrasubstituted thiophenes, including compounds with structural similarities to the one , showcases advanced synthetic methodologies that enhance the efficiency and selectivity of chemical reactions. For instance, a one-pot multicomponent protocol has been developed for synthesizing tetrasubstituted thiophenes with excellent yields, highlighting the potential for dimethyl 2-[(3-methyl-2-butenoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate in facilitating complex organic synthesis (Sahu et al., 2015).
Catalytic Reactions : Research into catalytic systems, such as those based on copper and palladium, for O- and N-arylation indicates the importance of specific structural features in molecules for selective catalysis. These findings suggest that the structural complexity of dimethyl 2-[(3-methyl-2-butenoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate could make it a valuable entity in catalytic reactions (Maiti & Buchwald, 2009).
Polymerization Processes : The compound's potential involvement in polymerization processes is supported by research on the synthesis and polymerization of thiophene derivatives. This research outlines the structural and reactivity considerations necessary for initiating polymerization, suggesting the compound's utility in developing new polymeric materials (Itoh, Nakamura, & Kubo, 1999).
Environmental and Biological Applications : Studies on the selective discrimination of thiophenols over aliphatic thiols by reaction-based fluorescent probes indicate the compound's potential utility in environmental and biological applications. The specificity and sensitivity of such probes can be enhanced by incorporating complex molecules like dimethyl 2-[(3-methyl-2-butenoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate (Wang et al., 2012).
properties
IUPAC Name |
dimethyl 2-(3-methylbut-2-enoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-8(2)7-11(18)17-14-13(16(20)22-4)12-9(15(19)21-3)5-6-10(12)23-14/h7,9H,5-6H2,1-4H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTDCDXMLUHXTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=C(C2=C(S1)CCC2C(=O)OC)C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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